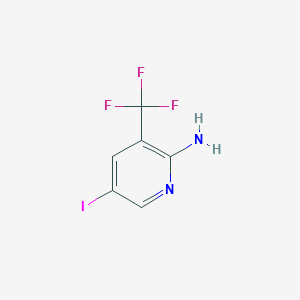

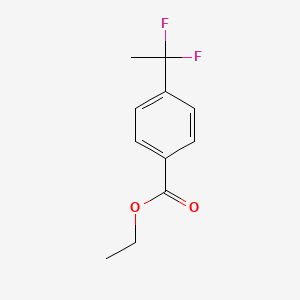

Ethyl 4-(1,1-difluoroethyl)benzoate

Overview

Description

Ethyl 4-(1,1-difluoroethyl)benzoate is a chemical compound with the CAS Number: 55805-23-7 . It has a molecular weight of 214.21 and its molecular formula is C11H12F2O2 .

Molecular Structure Analysis

The molecular structure of Ethyl 4-(1,1-difluoroethyl)benzoate is represented by the linear formula C11H12F2O2 . The average mass is 214.209 Da .

Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(1,1-difluoroethyl)benzoate are not available, esters in general can undergo several types of reactions. These include hydrolysis under acidic or basic conditions, conversion to amides via an aminolysis reaction, trans-esterification reactions to form different esters, and reduction to form alcohols or aldehydes depending on the reducing agent .

Physical And Chemical Properties Analysis

Ethyl 4-(1,1-difluoroethyl)benzoate has a molecular weight of 214.21 .

Scientific Research Applications

Liquid Crystalline Polysiloxanes

Ethyl 4-(1,1-difluoroethyl)benzoate derivatives have been utilized in the synthesis of monomers for side-chain liquid crystalline polysiloxanes. These compounds exhibit high smectogen properties and form enantiotropic smectogen mesophases over a wide temperature range, indicating potential use in liquid crystal displays and other technologies requiring thermotropic polymorphism and monomorphic character (Bracon, Guittard, Givenchy, & Géribaldi, 2000).

Anti-Juvenile Hormone Agents

Derivatives of ethyl 4-(1,1-difluoroethyl)benzoate have shown strong anti-juvenile hormone activity in studies with Bombyx mori (silkworm). These compounds can induce precocious metamorphosis by inhibiting juvenile hormone synthesis, particularly impacting the transcription of juvenile hormone biosynthetic enzymes (Kaneko, Furuta, Kuwano, & Hiruma, 2011).

Antiplatelet Activity

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate derivatives have been developed as novel antiplatelet drug candidates. These compounds demonstrate potential in inhibiting platelet aggregation, ATP release, and P-selectin expression, showing promise for therapeutic use in conditions that require the control of platelet function (Chen et al., 2008).

Mesogenic Properties for Temperature Sensing Devices

Ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates have been synthesized and found to exhibit liquid crystalline properties, making them suitable for use in LCDs and temperature sensing devices. These compounds display a range of mesophases, which are indicative of their potential application in various technological devices (Mehmood et al., 2018).

Optical Nonlinear Properties for NLO Materials

Ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives have been investigated for their nonlinear optical (NLO) properties. These compounds exhibit significant static and frequency-dependent NLO properties, suggesting their potential as NLO materials for various applications (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety And Hazards

properties

IUPAC Name |

ethyl 4-(1,1-difluoroethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O2/c1-3-15-10(14)8-4-6-9(7-5-8)11(2,12)13/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVTHJQHKAZPIDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(1,1-difluoroethyl)benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine](/img/structure/B1400584.png)

![Ethyl 2-amino-5-Boc-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylate](/img/structure/B1400598.png)

![1-[2-(2-Bromoethoxy)-5-fluorophenyl]ethanone](/img/structure/B1400606.png)